
t-Boc-Aminooxy-PEG2-Azid
Übersicht
Beschreibung
T-Boc-Aminooxy-PEG2-Azide is a crosslinker containing an azide group and a t-Boc protected amine group . The azide group enables PEGylation via Click Chemistry .
Synthesis Analysis
T-Boc-Aminooxy-PEG2-Azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It contains an Azide group and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .Molecular Structure Analysis
The molecular formula of t-Boc-Aminooxy-PEG2-Azide is C11H22N4O5 . It has a molecular weight of 290.32 g/mol .Chemical Reactions Analysis
The azide group in t-Boc-Aminooxy-PEG2-Azide enables PEGylation via Click Chemistry . The protected aminooxy can be deprotected by mild acidic conditions and then can be reacted with an aldehyde or ketone group to form a stable oxime linkage .Physical and Chemical Properties Analysis
T-Boc-Aminooxy-PEG2-Azide has a molecular weight of 290.32 g/mol and a molecular formula of C11H22N4O5 . It appears as a viscous liquid that is colorless to light yellow . It is soluble in DMSO .Wissenschaftliche Forschungsanwendungen
Click-Chemie-Vernetzer
„t-Boc-Aminooxy-PEG2-Azid“ ist ein Click-Chemie-Vernetzermolekül, d. h. es kann verwendet werden, um Moleküle in einem Prozess, der als PEG-ylierung über Click-Chemie bekannt ist, miteinander zu verbinden. Die Azidgruppe im Molekül ermöglicht diese Reaktion, die eine beliebte Methode zur Modifizierung von Proteinen, Peptiden und anderen Molekülen ist, um ihre Löslichkeit, Stabilität und Bioverfügbarkeit zu verbessern .
Bildung stabiler Oxim-Bindungen
Die geschützte Aminooxygruppe in „this compound“ kann unter sauren Bedingungen entschützt werden. Nach dem Entschützen kann es mit Aldehyd- oder Ketongruppen reagieren, um stabile Oxim-Bindungen zu bilden. Diese Eigenschaft ist besonders nützlich in Biokonjugationsanwendungen, bei denen stabile Bindungen erforderlich sind .
PROTAC-Linker
Diese Verbindung dient als PEG-basierter PROTAC (PROteolysis TArgeting Chimera)-Linker. PROTACs sind Moleküle, die so konzipiert sind, dass sie Proteine zur Degradation durch das Proteasom-System der Zelle zielen. “this compound” kann bei der Synthese von PROTACs verwendet werden, wobei der Ligand für eine E3-Ubiquitinligase mit dem Liganden für das Zielprotein verbunden wird .
Biokonjugation in der biomedizinischen Forschung
Aufgrund seiner Fähigkeit, stabile Bindungen zu bilden, und seiner Kompatibilität mit Click-Chemie ist „this compound“ wertvoll in Biokonjugationsprozessen. Es kann verwendet werden, um Biomoleküle mit spezifischen Funktionen zu konstruieren, z. B. bei der Entwicklung von Biosensoren oder der Untersuchung von molekularen Wechselwirkungen .
Synthese von funktionalen Biomaterialien
Schließlich kann „this compound“ bei der Synthese von funktionalen Biomaterialien verwendet werden, die potenzielle Anwendungen in der Gewebezüchtung und regenerativen Medizin haben.
Weitere detaillierte Informationen zu jeder Anwendung finden Sie in den bereitgestellten Quellen: 163.com BroadPharm MedChemExpress GLPBIO
Wirkmechanismus
Target of Action
t-Boc-Aminooxy-PEG2-Azide is a crosslinker containing an azide group and a t-Boc protected amine group . The primary targets of this compound are biomolecules containing aldehyde or ketone groups . The protected aminooxy can be deprotected by mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage .
Mode of Action
The azide group in t-Boc-Aminooxy-PEG2-Azide enables PEGylation via Click Chemistry . This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . The formation of a stable triazole linkage is the result of this interaction .
Biochemical Pathways
t-Boc-Aminooxy-PEG2-Azide is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
It’s known that the hydrophilic peg spacer in the compound increases solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of t-Boc-Aminooxy-PEG2-Azide is the formation of a stable oxime linkage with biomolecules containing aldehyde or ketone groups . This action is reversible . In the context of PROTACs, the result is the selective degradation of target proteins .
Action Environment
The action of t-Boc-Aminooxy-PEG2-Azide can be influenced by environmental factors such as pH. The protected aminooxy can be deprotected under mild acidic conditions . Additionally, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) requires the presence of copper ions .
Safety and Hazards
While specific safety and hazard information for t-Boc-Aminooxy-PEG2-Azide is not available, general safety measures should be taken while handling it. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
T-Boc-Aminooxy-PEG2-Azide is a promising compound in the field of bioconjugation experiments . Its azide group can react with alkyne, BCN, DBCO via Click Chemistry . The t-butyl protected carboxyl group can be deprotected under acidic conditions . These properties make it a valuable tool in the synthesis of PROTACs and other bioconjugation applications .
Biochemische Analyse
Biochemical Properties
t-Boc-Aminooxy-PEG2-Azide plays a crucial role in biochemical reactions, particularly in bioconjugation and PEGylation processes. The azide group of t-Boc-Aminooxy-PEG2-Azide can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups, forming a stable triazole linkage . This reaction is highly specific and efficient, making t-Boc-Aminooxy-PEG2-Azide an essential tool in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable linkages and enhancing the solubility of hydrophobic molecules in aqueous media .
Cellular Effects
t-Boc-Aminooxy-PEG2-Azide influences various cellular processes by facilitating the targeted delivery of therapeutic agents and enhancing the stability of bioconjugates. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by enabling the precise modification of biomolecules . For example, t-Boc-Aminooxy-PEG2-Azide can be used to conjugate drugs to specific cell surface receptors, thereby improving the efficacy and specificity of targeted therapies . Additionally, the hydrophilic PEG spacer in t-Boc-Aminooxy-PEG2-Azide increases the solubility of conjugated molecules, reducing potential cytotoxicity and enhancing cellular uptake .
Molecular Mechanism
The molecular mechanism of t-Boc-Aminooxy-PEG2-Azide involves its ability to form stable linkages with biomolecules through Click Chemistry reactions. The azide group of t-Boc-Aminooxy-PEG2-Azide reacts with alkyne groups in the presence of a copper catalyst, forming a triazole linkage . This reaction is highly specific and efficient, allowing for the precise modification of biomolecules. The t-Boc protected aminooxy group can be deprotected under mild acidic conditions, enabling it to react with aldehyde or ketone groups to form a stable oxime linkage . These reactions facilitate the conjugation of t-Boc-Aminooxy-PEG2-Azide to various biomolecules, enhancing their stability and solubility .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of t-Boc-Aminooxy-PEG2-Azide can change over time due to its stability and degradation properties. The compound is stable when stored at -20°C, but its stability may decrease over time when exposed to higher temperatures or acidic conditions . Long-term studies have shown that t-Boc-Aminooxy-PEG2-Azide can maintain its activity and stability for extended periods when stored under appropriate conditions . Degradation products may form over time, potentially affecting the efficacy of bioconjugates and other applications .
Dosage Effects in Animal Models
The effects of t-Boc-Aminooxy-PEG2-Azide can vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can effectively enhance the stability and solubility of bioconjugates . At higher doses, t-Boc-Aminooxy-PEG2-Azide may exhibit toxic or adverse effects, including potential cytotoxicity and immune responses . Threshold effects have been observed in some studies, indicating that the optimal dosage of t-Boc-Aminooxy-PEG2-Azide may vary depending on the specific application and target biomolecule .
Metabolic Pathways
t-Boc-Aminooxy-PEG2-Azide is involved in various metabolic pathways, particularly those related to bioconjugation and PEGylation. The compound interacts with enzymes and cofactors involved in these pathways, facilitating the formation of stable linkages and enhancing the solubility of hydrophobic molecules . Additionally, t-Boc-Aminooxy-PEG2-Azide can affect metabolic flux and metabolite levels by enabling the targeted delivery of therapeutic agents and other biomolecules .
Transport and Distribution
t-Boc-Aminooxy-PEG2-Azide is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins . The hydrophilic PEG spacer in t-Boc-Aminooxy-PEG2-Azide enhances its solubility in aqueous media, facilitating its transport and distribution within biological systems . Additionally, the compound can accumulate in specific cellular compartments or tissues, depending on its conjugation to target biomolecules .
Subcellular Localization
The subcellular localization of t-Boc-Aminooxy-PEG2-Azide is influenced by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, depending on its conjugation to target biomolecules . This targeted localization can enhance the efficacy and specificity of bioconjugates, improving their therapeutic potential .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N4O5/c1-11(2,3)20-10(16)14-19-9-8-18-7-6-17-5-4-13-15-12/h4-9H2,1-3H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQVKQFGGWKBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-3-[[2-(3,4-dimethoxyphenyl)ethylamino]methyl]-4-[(2-hydroxyphenyl)methoxy]-4-oxobut-2-enoic acid](/img/structure/B1681864.png)
![(2S)-1-[(2S)-2-amino-3-[(4S)-1-methyl-2-oxo-4-(6-oxo-1H-pyrimidine-2-carbonyl)imidazolidin-4-yl]propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1681865.png)
![(((pentan-3-yloxy)carbonyl)oxy)methyl 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-5-acetyl-2-propyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate hydrochloride](/img/structure/B1681867.png)
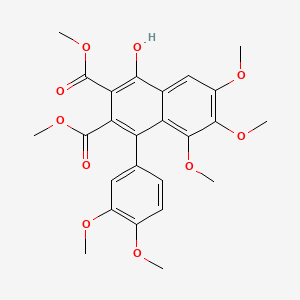
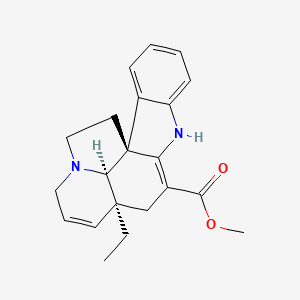
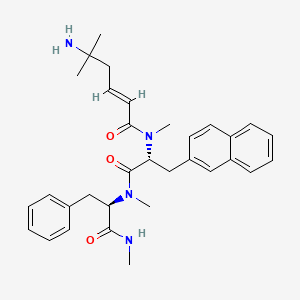
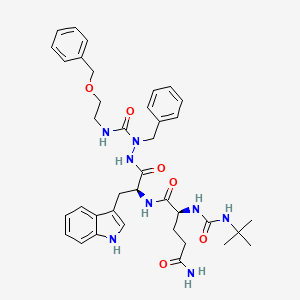
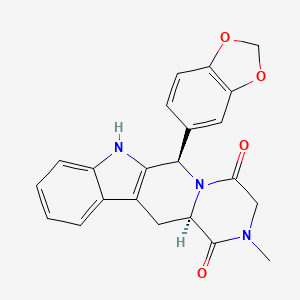
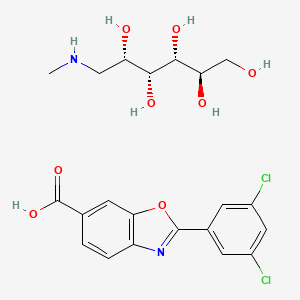
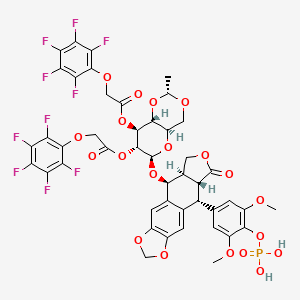

![2-[[4-[(4-Nitrophenyl)methoxy]phenyl]methyl]-4-thiazolidinecarboxylic acid ethyl ester](/img/structure/B1681884.png)
![methyl (6S)-1-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-6-(3,4-difluorophenyl)-4-(methoxymethyl)-2-oxo-3,6-dihydropyrimidine-5-carboxylate](/img/structure/B1681885.png)

